[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-
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Overview
Description
[1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- typically involves multi-step organic reactions. The process may start with the formation of the biphenyl core, followed by the introduction of sulfonic acid, acetylamino, and aminobenzoyl groups through various chemical reactions such as sulfonation, acetylation, and amination. Each step requires specific reagents and conditions, such as the use of sulfuric acid for sulfonation, acetic anhydride for acetylation, and amines for amination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the production of dyes, pigments, or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Similar structure but lacks the acetylamino and aminobenzoyl groups.
[1,1’-Biphenyl]-3,4’-disulfonic acid: Contains an additional sulfonic acid group.
4-Acetylaminobiphenyl: Lacks the sulfonic acid and aminobenzoyl groups.
Properties
CAS No. |
68189-37-7 |
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Molecular Formula |
C21H19N3O5S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(4-acetamidophenyl)-2-[(3-aminobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C21H19N3O5S/c1-13(25)23-18-8-5-14(6-9-18)15-7-10-19(20(12-15)30(27,28)29)24-21(26)16-3-2-4-17(22)11-16/h2-12H,22H2,1H3,(H,23,25)(H,24,26)(H,27,28,29) |
InChI Key |
PPGMTXJUPIBUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)N)S(=O)(=O)O |
Origin of Product |
United States |
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